molecular formula C8H15N3 B1380243 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine CAS No. 1517919-33-3

2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1380243
CAS No.: 1517919-33-3
M. Wt: 153.22 g/mol
InChI Key: ZUFBLKYJCLHSDW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine (C₈H₁₅N₃, molecular weight 153.22 g/mol) is a pyrazole-containing amine derivative characterized by a propan-1-amine backbone substituted with a pyrazole ring at position 3 and two methyl groups at position 2 of the propane chain. The compound has been utilized as a chemical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds . While its commercial availability is currently discontinued, its structural features make it a valuable scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

IUPAC Name

2,2-dimethyl-3-pyrazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,6-9)7-11-5-3-4-10-11/h3-5H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFBLKYJCLHSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine 2,2-dimethyl on propane; pyrazole at C3 C₈H₁₅N₃ 153.22 Not explicitly listed Bulky dimethyl group enhances steric hindrance
2-(1H-Pyrazol-1-yl)propan-1-amine Pyrazole at C2; no methyl groups C₆H₁₁N₃ 125.17 Simpler backbone; reduced steric bulk
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Methyl on pyrazole; pyrazole at C3 C₇H₁₃N₃ 187.67 956786-61-1 Increased lipophilicity from methyl group
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine Trifluoromethyl on pyrazole C₇H₁₀F₃N₃ 159.62 1006473-39-7 Electron-withdrawing CF₃ group; enhanced polarity
3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine 1,3-Dimethyl on pyrazole; pyrazole at C5 C₈H₁₅N₃ 153.22 1314923-78-8 Pyrazole methylation alters electronic properties
3-[5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine Bis-pyrazole; CF₃ and methyl substituents C₁₀H₁₃F₃N₆ 347.35 1011399-41-9 Extended conjugation; potential for π-stacking

Key Observations :

  • Steric Effects : The 2,2-dimethyl substitution in the target compound increases steric hindrance compared to analogs like 2-(1H-pyrazol-1-yl)propan-1-amine, which may influence binding affinity in biological systems .
  • Lipophilicity : Methyl and trifluoromethyl substituents enhance lipophilicity, impacting membrane permeability in drug design .
Comparative Examples:
  • 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine: Prepared via refluxing pyrazole derivatives with malononitrile or ethyl cyanoacetate in 1,4-dioxane .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Synthesized using Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate .
Physicochemical Data:
  • Solubility : The dimethyl and trifluoromethyl groups in the target compound and its analogs likely reduce aqueous solubility compared to unsubstituted derivatives.
  • Thermal Stability : Methyl groups may enhance thermal stability, as seen in related pyrazole derivatives with melting points >100°C .

Biological Activity

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine, a compound with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that illustrate its potential applications.

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrazole rings exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Some studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have shown potential in reducing viability in cancer cell lines such as A549 (human lung adenocarcinoma) and others .
  • Anti-inflammatory Effects : Pyrazole derivatives are also known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound may act by:

  • Modulating enzyme activity related to cancer progression.
  • Interfering with signaling pathways involved in inflammation and cell proliferation.

Anticancer Studies

A notable study evaluated the anticancer properties of various pyrazole derivatives compared to standard chemotherapeutic agents. The findings indicated that certain modifications on the pyrazole ring significantly enhanced anticancer activity against A549 cells. For example:

Compound Structure% Viability (A549)Comments
2,2-Dimethyl derivative66%Moderate activity
4-Dimethylamino phenyl substitution45%High potency observed
Control (Cisplatin)30%Standard reference

These results suggest that structural modifications can lead to improved efficacy against cancer cells .

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The results showed significant inhibition rates compared to controls:

CompoundCOX Inhibition (%)
2,2-Dimethyl derivative75%
Aspirin (Control)85%

This data underscores the potential utility of this compound in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine
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2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine

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